ERRγ Agonism: Superior Binding Affinity
In a direct comparative fluorescence polarization binding assay of eight DDT family compounds, DDOH exhibited the highest binding affinity for ERRγ. Its Kd value was not merely best-in-class but was quantifiably 2.5-fold stronger than that of GSK4716, a well-established reference ERRγ agonist . Furthermore, DDOH displayed the strongest agonistic potency in ERRγ pathway activation among the eight DDTs tested .
| Evidence Dimension | ERRγ Binding Affinity (Kd) and Relative Potency |
|---|---|
| Target Compound Data | Kd = 0.73 μM; 2.5-fold stronger binding than GSK4716 |
| Comparator Or Baseline | GSK4716 (reference ERRγ agonist) and 7 other DDT analogs (DDT, DDD, DDE, etc.) |
| Quantified Difference | DDOH Kd = 0.73 μM vs. GSK4716 Kd = ~1.83 μM (calculated); DDOH exhibited the highest affinity among all 8 DDTs tested (Kd range: 0.73–168.82 μM) |
| Conditions | Fluorescence polarization-based binding assay; recombinant ERRγ protein |
Why This Matters
This establishes DDOH as the most potent ERRγ ligand in the DDT family, making it the preferred reference standard for ERRγ-mediated endocrine disruption studies and a critical positive control for nuclear receptor screening.
